Functional Cellular Potency: GK470 Outperforms GK401 in Arachidonic Acid Release Inhibition
In a direct head-to-head comparison in IL-1β-stimulated SW982 synoviocytes, GK470 (AVX235) inhibited arachidonic acid release by 67 ± 4% at 1 μM with an EC50 of 0.38 μM (95% CI: 0.25 to 0.58 μM), demonstrating superior functional cellular activity relative to the structurally similar analog GK401, which achieved only 53 ± 6% inhibition with an EC50 of 0.63 μM (95% CI: 0.45 to 0.88 μM) [1]. The quantified difference of 14 percentage points in maximal inhibition at 1 μM and a 1.7-fold lower EC50 establishes GK470 as the more potent tool compound within this analog pair.
| Evidence Dimension | Inhibition of arachidonic acid release (functional cellular assay) |
|---|---|
| Target Compound Data | GK470: 67 ± 4% inhibition at 1 μM; EC50 = 0.38 μM (95% CI: 0.25-0.58 μM) |
| Comparator Or Baseline | GK401: 53 ± 6% inhibition at 1 μM; EC50 = 0.63 μM (95% CI: 0.45-0.88 μM) |
| Quantified Difference | 1.7-fold lower EC50; 14 percentage points greater inhibition at 1 μM |
| Conditions | SW982 synoviocytes stimulated with IL-1β for 4 h; 0.2, 1, or 5 μM inhibitor; n=4 biological replicates |
Why This Matters
When selecting a cPLA2α inhibitor for cell-based studies, GK470 provides superior functional blockade of arachidonic acid release compared to GK401, reducing the concentration required to achieve equivalent target engagement.
- [1] Ashcroft FJ, Bourboula A, Mahammad N, et al. Table 2: AA release inhibition data. Nat Commun. 2025;16(1):164. View Source
